molecular formula C16H30N6O2S B5614969 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide

4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B5614969
M. Wt: 370.5 g/mol
InChI Key: PKQVAFACUBKPFY-UHFFFAOYSA-N
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Description

The compound belongs to a class of sulfonamide derivatives, which are known for their diverse chemical reactions, biological activities, and potential applications in various fields of chemistry and pharmacology. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or non-aromatic framework. They are crucial in medicinal chemistry due to their wide range of pharmacological properties.

Synthesis Analysis

Synthesis of sulfonamide derivatives often involves multistep reactions starting from simple precursors. For example, the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives with potential antifungal activity involves multistep reactions starting from 4-chloropyridine-3-sulfonamide (Szafrański et al., 2017). These synthetic routes are essential for creating compounds with desired properties and biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their chemical and biological properties. For instance, solid-state examination of sulfonamide receptors based on various core groups demonstrated the importance of molecular structure in forming complexes and hydrogen bonding arrangements (Berryman et al., 2015).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, an unprecedented metal-free dimethyl sulfoxide (DMSO) and N-iodosuccinimide mediated regioselective 5-exo-dig oxidative cyclization of an in situ generated enol equivalent from ynamides bearing internal alkynes demonstrates the compound's ability to engage in complex chemical reactions (Prabagar et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. The study of pyridine and 3-methylpyridine solvates of sulfamethazine, a sulfonamide drug, revealed insights into how solvent molecules can impact the crystal packing and stability of these compounds (Patel & Purohit, 2017).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity, stability, and interaction with other molecules, are key to understanding their potential applications. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety highlighted the compound's potential as antibacterial agents, showcasing their chemical reactivity and potential for drug development (Azab et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, it could potentially interact with biological targets through the nitrogen atoms in the pyrrolidine, piperidine, and 1,2,4-triazole rings .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially focus on exploring the biological activity of this compound, particularly if it’s intended to be a pharmaceutical. This could involve testing the compound in biological assays and potentially making structural modifications to optimize its activity .

properties

IUPAC Name

4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N6O2S/c1-4-22-15(13-20-9-5-6-10-20)17-18-16(22)14-7-11-21(12-8-14)25(23,24)19(2)3/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQVAFACUBKPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)S(=O)(=O)N(C)C)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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